![molecular formula C11H10N2O2 B1367836 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 912763-39-4](/img/structure/B1367836.png)
5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
The compound “5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one” is a complex organic molecule. Based on its name, it likely contains a pyrazinone ring, which is a type of heterocyclic compound, and a methoxyphenyl group .
Chemical Reactions Analysis
The chemical reactions involving “5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one” would depend on its specific structure and the conditions under which it’s reacted . Without more information, a detailed analysis of its reactivity isn’t possible.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one” would depend on its specific structure. Some related compounds have been found to have characteristic properties such as melting and boiling points, density, solubility, and reactivity .Scientific Research Applications
Anticancer and Antiviral Activities
- A derivative of this compound demonstrated selective inhibition of leukemia cell lines and exhibited high activity against the Tacaribe TRVL 11 573 virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Corrosion Inhibition
- Pyranopyrazole derivatives, closely related to 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one, were effective as corrosion inhibitors for mild steel in HCl solution (Yadav, Gope, Kumari, & Yadav, 2016).
Crystal Structure Analysis
- Studies on the crystal structure and Hirshfeld surface analysis of related compounds have been conducted, providing insights into their molecular interactions (Kumara et al., 2017).
Antimicrobial Activity
- Derivatives of this compound have shown promising antimicrobial activity, indicating their potential in pharmaceutical applications (Samelyuk & Kaplaushenko, 2013).
Organic Synthesis and Catalysis
- In organic synthesis, derivatives of 5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one have been utilized as catalysts or intermediates for the synthesis of complex molecules (Zolfigol et al., 2013).
Synthesis of Novel Compounds
- The compound and its derivatives have been used in the synthesis of various novel organic compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Target of Action
A structurally similar compound, 5-(2-methoxyphenyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli . This enzyme plays a crucial role in protein synthesis and regulation, thus influencing cellular functions.
Mode of Action
For instance, a synthetic chalcone derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23), exerts antitumor activity through ROS-mediated apoptosis in cancer cells .
Biochemical Pathways
For example, DPP23 has been reported to modulate genes involved in glutathione metabolism, which is crucial for maintaining cellular redox balance .
Pharmacokinetics
For instance, a study on a set of novel TB-Active Decoquinate Derivatives evaluated their drug-like properties and pharmacokinetic parameters after intravenous and oral administration to male C57BL/6 mice .
Result of Action
For instance, DPP23 has been reported to induce oxidative stress and apoptosis in cancer cells .
Safety and Hazards
Future Directions
The future directions for research on “5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one” would depend on its specific properties and potential applications. Some related compounds have been studied for their potential therapeutic applications, such as anti-inflammatory, anticancer, and antiviral properties .
properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-8(10)9-6-13-11(14)7-12-9/h2-7H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLNCZGCAPCOQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC(=O)C=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587598 |
Source
|
Record name | 5-(2-Methoxyphenyl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one | |
CAS RN |
912763-39-4 |
Source
|
Record name | 5-(2-Methoxyphenyl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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